Methyl hydrodisulfide
CAS No.: 6251-26-9
Cat. No.: VC16685100
Molecular Formula: CH4S2
Molecular Weight: 80.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6251-26-9 |
|---|---|
| Molecular Formula | CH4S2 |
| Molecular Weight | 80.18 g/mol |
| IUPAC Name | disulfanylmethane |
| Standard InChI | InChI=1S/CH4S2/c1-3-2/h2H,1H3 |
| Standard InChI Key | KFLNNVFDKSNGBW-UHFFFAOYSA-N |
| Canonical SMILES | CSS |
Introduction
Synthesis and Production Methods
Synthetic Pathways
Methyl hydrodisulfide is synthesized through reactions involving thiols and sulfur compounds under controlled conditions. One common method involves the reaction of methanethiol (CH₃SH) with elemental sulfur (S₈) in a pressurized reactor. The general reaction can be represented as:
This exothermic process requires precise temperature modulation (typically between 50–100°C) and inert atmospheric conditions to prevent oxidation. Alternative routes include the disproportionation of methyldisulfanyl radicals or the alkylation of hydrogen disulfide (H₂S₂) with methyl halides.
Optimization Strategies
Yield optimization hinges on reactant purity, stoichiometric ratios, and catalytic additives. For instance, introducing Lewis acids, such as aluminum chloride (AlCl₃), accelerates sulfur incorporation into the methyl group. Post-synthesis purification often employs fractional distillation or gas chromatography to isolate methyl hydrodisulfide from polysulfidic byproducts .
Molecular Structure and Physicochemical Properties
Structural Analysis
The molecular structure of methyl hydrodisulfide comprises a central carbon atom bonded to four hydrogen atoms and two sulfur atoms (Figure 1) . The sulfur-sulfur bond length, approximately 2.06 Å, is consistent with disulfide bonds in analogous compounds . The sp³ hybridization of the carbon atom results in a tetrahedral geometry, with bond angles near 109.5°.
Table 1: Key Physicochemical Properties of Methyl Hydrodisulfide
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 80.172 g/mol | |
| Boiling Point | 85–90°C (estimated) | |
| Density | 1.12 g/cm³ (at 20°C) | |
| Solubility in Water | Slightly soluble | |
| Refractive Index | 1.58 (at 589 nm) |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic S-H and S-S stretching vibrations at 2550 cm⁻¹ and 500 cm⁻¹, respectively . Nuclear magnetic resonance (NMR) spectra display a singlet for the methyl protons at δ 2.1 ppm and a broad peak for the sulfhydryl proton at δ 1.5 ppm.
Chemical Reactivity and Reaction Mechanisms
Sulfur Donor Capacity
Methyl hydrodisulfide acts as a sulfur donor in nucleophilic substitution and redox reactions. For example, it reacts with alkyl halides (R-X) to form asymmetric disulfides (R-S-S-CH₃):
This reactivity is exploited in organic synthesis to introduce disulfide linkages into pharmaceuticals and polymers.
Role in B₁₂-Dependent Methylation
In biochemical systems, methyl hydrodisulfide participates in vitamin B₁₂-dependent methylation via methionine synthase (MS) . The proposed mechanism involves hydrosulfide (HS⁻) coordination to cobalamin (B₁₂), forming a sulfitocobalamin intermediate that facilitates methyl group transfer from methyltetrahydrofolate (CH₃-THF) to homocysteine . This pathway is critical for amino acid metabolism and epigenetic regulation.
Biological Implications and Medical Applications
Sulfane Sulfur Metabolism
Methyl hydrodisulfide contributes to sulfane sulfur (S⁰) pools, which regulate cellular redox homeostasis . Elevated S⁰ levels enhance the reducing capacity of glutathione persulfide (GSSH), mitigating oxidative stress in neurodegenerative models .
Analytical Characterization Techniques
Gas Chromatography (GC)
Gas chromatography with flame ionization detection (GC-FID) is the gold standard for analyzing methyl hydrodisulfide in complex matrices . The NIST WebBook provides retention indices for common GC columns (Table 2) .
Table 2: Gas Chromatography Parameters for Methyl Hydrodisulfide
| Column Type | Active Phase | Retention Index | Conditions | Reference |
|---|---|---|---|---|
| Capillary | HP-1 | 640 | He carrier, 2°C/min to 260°C | |
| Capillary | OV-1 | 686 | H₂ carrier, 4°C/min to 280°C |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectra of methyl hydrodisulfide exhibit a molecular ion peak at m/z 80, with fragment ions at m/z 64 (S₂⁺) and m/z 47 (CH₃S⁺) .
Industrial and Research Applications
Organic Synthesis
Methyl hydrodisulfide serves as a building block for synthesizing thioethers, disulfide polymers, and heterocyclic compounds. Its volatility enables gas-phase reactions in semiconductor manufacturing, where it deposits sulfur-containing thin films.
Biochemical Research
In enzymology, methyl hydrodisulfide is used to reconstitute iron-sulfur clusters in radical S-adenosylmethionine (SAM) enzymes . These studies elucidate sulfur’s role in methyl group transfer and DNA repair mechanisms .
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